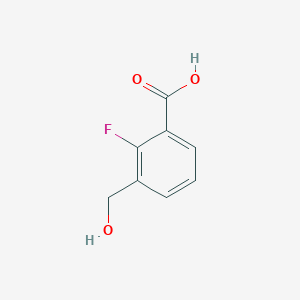

2-fluoro-3-(hydroxymethyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUWHOMAXWKXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379058 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-37-0 | |

| Record name | 2-fluoro-3-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 2-Fluoro-3-(hydroxymethyl)benzoic Acid for Advanced Drug Discovery

Abstract: In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for enhancing the pharmacological profiles of therapeutic candidates. While many fluorinated building blocks are commercially available, some of the most strategically valuable intermediates require targeted synthesis. This guide focuses on one such compound: 2-fluoro-3-(hydroxymethyl)benzoic acid. This molecule, a trifunctional scaffold, is not typically found in commercial catalogs and lacks a dedicated CAS number. Instead, it is best understood as a direct and crucial synthetic derivative of its aldehyde precursor, 2-fluoro-3-formylbenzoic acid. We provide a comprehensive overview of its synthesis, purification, analytical characterization, and strategic applications, offering researchers and drug development professionals a practical framework for leveraging its unique chemical architecture to accelerate the discovery of novel therapeutics.

Compound Identification and Physicochemical Profile

A crucial first step in working with any chemical entity is its unambiguous identification. As noted, this compound is best accessed via its precursor.

Key Precursor: 2-Fluoro-3-formylbenzoic acid[1][2][3]

-

CAS Number: 1289043-16-8

-

Molecular Formula: C₈H₅FO₃

-

Molecular Weight: 168.12 g/mol

Target Compound: this compound

-

CAS Number: Not Assigned

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol [4]

-

IUPAC Name: this compound

-

InChI Key: IYKWCHKBOKMSGF-UHFFFAOYSA-N (Isomer dependent)

The following table summarizes the known properties of the precursor and the predicted properties of the target compound, providing a useful comparison for experimental work.

| Property | 2-Fluoro-3-formylbenzoic acid (Precursor) | This compound (Target) |

| CAS Number | 1289043-16-8[1][3] | Not Assigned |

| Molecular Weight | 168.12 g/mol [3] | 170.14 g/mol [4] |

| Appearance | White to off-white solid (Typical) | White to off-white solid (Predicted) |

| Melting Point | Data not widely published; expected >150 °C | Predicted to be higher than precursor |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH) | Soluble in polar organic solvents; likely increased aqueous solubility |

| Key Functional Groups | Carboxylic Acid, Aldehyde, Fluoro | Carboxylic Acid, Primary Alcohol, Fluoro |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the selective reduction of the aldehyde group on the readily available precursor, 2-fluoro-3-formylbenzoic acid.

Experimental Rationale (Causality): The primary challenge in this synthesis is chemoselectivity. The molecule contains two reducible functional groups: an aldehyde and a carboxylic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would non-selectively reduce both groups, leading to the diol. Therefore, a milder reducing agent is required. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is highly effective at reducing aldehydes and ketones at low temperatures while leaving carboxylic acids intact, thus ensuring the desired product is formed with high fidelity. The choice of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent quenching steps.

Detailed Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-fluoro-3-formylbenzoic acid (e.g., 5.0 g) in anhydrous methanol (approx. 10-15 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. A typical molar excess of 1.1 to 1.5 equivalents is used to ensure complete conversion. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄. Continue adding HCl until the pH of the solution is acidic (~pH 2-3). This step also protonates the carboxylate salt to precipitate the desired carboxylic acid product.

-

Isolation: The product will typically precipitate as a white solid. If precipitation is incomplete, the methanol can be removed under reduced pressure. The resulting aqueous residue is then extracted with an organic solvent like ethyl acetate (3x volumes).

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture). Alternatively, the combined organic extracts from the liquid-liquid extraction are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue can be purified via flash column chromatography if necessary.

Synthetic Workflow Diagram

Caption: Synthetic route from aldehyde precursor to target alcohol.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system of analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most informative technique. A successful reaction is confirmed by the complete disappearance of the characteristic aldehyde proton singlet at δ 9.5-10.5 ppm and the appearance of a new singlet or doublet corresponding to the benzylic protons of the -CH₂OH group at approximately δ 4.5-5.0 ppm. The alcohol proton (-OH) will appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbon signal (δ 190-200 ppm) will be absent, replaced by a new signal for the methylene carbon at δ 60-65 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretching band from the alcohol and carboxylic acid groups (~3400-2500 cm⁻¹). The carboxylic acid C=O stretch will remain prominent (~1700 cm⁻¹).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight. The analysis should show a parent ion peak corresponding to the calculated mass of the product (m/z = 171.0 [M+H]⁺ or 169.0 [M-H]⁻).

| Analytical Technique | Precursor (Expected) | Target Compound (Expected) | Confirmation Criteria |

| ¹H NMR (δ, ppm) | ~10.0 (s, 1H, -CHO) | ~4.7 (s, 2H, -CH₂OH) | Disappearance of aldehyde proton, appearance of methylene protons. |

| ¹³C NMR (δ, ppm) | ~195 (-CHO) | ~62 (-CH₂OH) | Disappearance of aldehyde carbon, appearance of alcohol carbon. |

| FT-IR (cm⁻¹) | ~2720 (Aldehyde C-H) | ~3300 (Broad O-H) | Loss of aldehyde C-H stretch, gain of broad alcohol O-H stretch. |

| Mass (m/z [M-H]⁻) | 167.0 | 169.0 | Correct molecular ion peak observed. |

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its trifunctional nature, which provides medicinal chemists with three distinct and chemically orthogonal handles for molecular elaboration in a drug discovery program.

-

The Fluoro Group: The strategic placement of fluorine is a well-established tactic in drug design.[5] It serves as a bioisostere for a hydrogen atom but with profound electronic differences. Its primary roles are to block metabolic oxidation at that position, thereby increasing the compound's half-life, and to modulate the acidity (pKa) of the nearby carboxylic acid, which can fine-tune target binding interactions.

-

The Carboxylic Acid Group: This is a versatile functional group that can act as a key pharmacophore, forming critical hydrogen bonds or ionic interactions with amino acid residues (e.g., arginine, lysine) in a protein's active site. It is also a primary handle for creating ester prodrugs to improve bioavailability or for forming amide bonds to build larger, more complex molecules.

-

The Hydroxymethyl Group: The primary alcohol provides another vector for modification. It can be converted into an ether to explore new binding pockets, esterified to create dual-action prodrugs, or oxidized back to the aldehyde to serve as a linchpin for reactions like reductive amination or Wittig reactions.

This multi-handle architecture makes the compound an ideal starting point or intermediate for synthesizing libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Diagram of Medicinal Chemistry Applications

Caption: Orthogonal handles for drug discovery derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures can be established based on the known hazards of its precursor and related fluorinated aromatic acids.[4][6]

-

Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is stable under normal storage conditions.[6]

Conclusion

This compound represents a high-value synthetic intermediate for researchers engaged in cutting-edge drug discovery. Its value is defined not by its commercial availability, but by the strategic chemical potential unlocked upon its synthesis from 2-fluoro-3-formylbenzoic acid. The trifunctional scaffold offers a rich platform for generating molecular diversity, enabling the systematic exploration of structure-activity relationships. By understanding and applying the synthetic and analytical protocols detailed in this guide, research and development teams can effectively harness this powerful building block to engineer and optimize the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tyger Scientific Inc. (n.d.). 2-Fluoro-3-hydroxy-benzoic acid – [91658-92-3]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-formylbenzoic acid (C8H5FO3). Retrieved from [Link]

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]

-

PCC Group. (n.d.). CAS Number 85536-23-8. Retrieved from [Link]

Sources

- 1. 2-fluoro-3-formylbenzoic acid | 1289043-16-8 | PBC04316 [biosynth.com]

- 2. PubChemLite - 2-fluoro-3-formylbenzoic acid (C8H5FO3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. synquestlabs.com [synquestlabs.com]

2-fluoro-3-(hydroxymethyl)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-3-(hydroxymethyl)benzoic Acid: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, analytical validation, and significance as a building block in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Part 1: Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom and a hydroxymethyl group at the 2 and 3 positions, respectively. These substitutions are not merely additions; they fundamentally dictate the molecule's steric and electronic properties, influencing its reactivity, solubility, and potential as a precursor in complex syntheses.

The primary identifier of this molecule on a macroscopic scale is its molecular weight. The molecular weight of this compound is 170.14 g/mol . This value is derived from its molecular formula, C₈H₇FO₃, and is a cornerstone for all stoichiometric calculations in synthesis and quantitative analysis.

Key Data Summary

| Property | Value | Source |

| Molecular Weight | 170.14 g/mol | [1] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| CAS Number | 481075-37-0 | [2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)CO | N/A |

| IUPAC Name | This compound | [2] |

Chemical Structure Visualization

Caption: 2D structure of this compound.

Part 2: The Logic of Functional Groups: Causality and Reactivity

The utility of this compound in drug development stems directly from the interplay of its three functional groups. Understanding this relationship is key to predicting its behavior in synthetic reactions.

-

Carboxylic Acid (-COOH): This is the primary reactive site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. Its acidity is modulated by the adjacent fluorine atom.

-

Fluorine (-F): As a highly electronegative atom, the ortho-fluorine substituent acts as a weak electron-withdrawing group via induction. This can influence the pKa of the carboxylic acid. Furthermore, fluorine substitution is a common strategy in drug design to block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a derivative drug candidate.

-

Hydroxymethyl (-CH₂OH): This primary alcohol provides another reactive handle. It can be oxidized to an aldehyde for further elaboration or used in ether or ester linkages, offering a distinct connection point compared to the carboxylic acid.

The steric hindrance introduced by having three adjacent substituents on the benzene ring is a critical consideration for reaction planning.

Functional Group Interplay Diagram

Caption: Relationship between functional groups and chemical properties.

Part 3: Protocol for Molecular Weight Verification via Mass Spectrometry

To ensure trustworthiness, any experimental work must be self-validating. The definitive technique for confirming the molecular weight of a pure compound is mass spectrometry. The protocol below describes a standard workflow using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for acidic molecules like this one.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation (1 mg/mL Stock):

-

Accurately weigh 1.0 mg of this compound using an analytical balance.

-

Dissolve the solid in 1.0 mL of a suitable solvent (e.g., Methanol or Acetonitrile) in a clean glass vial. Vortex until fully dissolved. Causality: A clear solution is critical to prevent clogging of the MS inlet.

-

-

Dilution to Working Concentration (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

-

Add 990 µL of the solvent to achieve a final concentration of 10 µg/mL. Causality: High concentrations can cause ion suppression and detector saturation. Dilution ensures a clean signal.

-

-

Instrumentation and Ionization:

-

Set up a High-Resolution Mass Spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Select Electrospray Ionization (ESI) in Negative Ion Mode . Causality: The carboxylic acid will readily lose a proton (H+) to form a negatively charged [M-H]⁻ ion, which is easily detected in this mode.

-

Infuse the sample directly or via a Liquid Chromatography (LC) system at a flow rate of 5-10 µL/min.

-

-

Data Acquisition and Analysis:

-

Acquire data over a mass range of m/z 50-500.

-

Look for the primary ion peak corresponding to the deprotonated molecule [M-H]⁻.

-

Expected Result: The theoretical mass of the [M-H]⁻ ion is the molecular weight (170.139) minus the mass of a proton (1.008), resulting in an expected m/z of 169.131 . High-resolution instruments should detect this mass with an error of <5 ppm.

-

Mass Spectrometry Workflow Diagram

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Part 4: Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a valuable intermediate or building block . Its utility is analogous to other specialized chemicals like 2-Fluoro-3-methylbenzoic acid, which serve as foundational pieces for constructing more complex molecules.[4]

-

Scaffold for Novel Compounds: In drug discovery, researchers seek novel chemical scaffolds to explore new biological activities. This molecule provides a synthetically versatile platform. The carboxylic acid can be coupled with various amines to generate a library of amides, while the hydroxymethyl group can be modified to explore different structural spaces.

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. Its relatively low molecular weight and distinct functional groups allow it to be used as a "fragment" to probe the binding pockets of target proteins. Hits can then be elaborated into more potent leads.

Part 5: Safety and Handling Protocols

While specific safety data for the 3-hydroxymethyl isomer is not widely published, data for the closely related isomer, 2-fluoro-5-(hydroxymethyl)benzoic acid (CAS 481075-38-1), provides a reliable proxy for handling procedures.[5][6] Standard laboratory precautions should always be observed.

GHS Hazard Information (Based on Isomer Data)

| Hazard Class | Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Target Organ Toxicity | May cause respiratory irritation | H335 |

Source:[6]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its precise molecular weight of 170.14 g/mol and the strategic placement of its fluoro, hydroxymethyl, and carboxyl functional groups. This guide has detailed its core properties, outlined a self-validating protocol for molecular weight confirmation, and contextualized its application in modern chemical synthesis and drug discovery. Adherence to rigorous analytical methods and safety protocols is paramount when utilizing this and other high-value chemical building blocks.

References

-

LookChem. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link][4]

-

PubChem. (n.d.). 2-Fluoro-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link][3]

Sources

- 1. 2-フルオロ-4-(ヒドロキシメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. This compound - CAS:481075-37-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. innospk.com [innospk.com]

- 5. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

A Technical Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery: A Deep Dive into 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Preamble: Navigating Isomeric Specificity

In the precise world of chemical synthesis and drug development, isomeric specificity is paramount. The initial topic of inquiry, "2-fluoro-3-(hydroxymethyl)benzoic acid," does not correspond to a readily available compound in major chemical catalogs or databases. However, a structurally related and commercially significant isomer, 2-fluoro-5-(hydroxymethyl)benzoic acid , serves as an excellent case study. This guide will therefore focus on this well-documented analog, providing the in-depth technical insights applicable to researchers in the field. This pivot underscores a critical aspect of synthetic strategy: the selection of viable, accessible building blocks to achieve research objectives.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] Benzoic acid derivatives, possessing a key carboxylic acid functional group for hydrogen bonding or further derivatization, are invaluable scaffolds. The compound 2-fluoro-5-(hydroxymethyl)benzoic acid combines these features, presenting a trifunctional scaffold: a fluorinated aromatic ring for metabolic modulation, a carboxylic acid for polar interactions or amide coupling, and a hydroxymethyl group as a versatile handle for further chemical elaboration.

Caption: 2D structure of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The key identifiers and properties for 2-fluoro-5-(hydroxymethyl)benzoic acid are consolidated below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-5-(hydroxymethyl)benzoic acid | [5][6] |

| CAS Number | 481075-38-1 | [5] |

| Molecular Formula | C₈H₇FO₃ | [5] |

| Molecular Weight | 170.14 g/mol | [5] |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(=O)O)F | [5] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [7] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: Comprehensive experimental physicochemical data for this compound is not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis and Characterization

While 2-fluoro-5-(hydroxymethyl)benzoic acid is commercially available, understanding its synthesis is crucial for designing derivatives or scaling up production. Below is a proposed, logical synthetic pathway starting from a common precursor.

Proposed Retrosynthetic Pathway

A plausible approach involves the selective oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid. Direct oxidation can be challenging; therefore, a common and reliable strategy is via benzylic bromination followed by hydrolysis.

Caption: Functional roles of the pharmacophoric elements.

-

Metabolic Stability: The fluorine atom at the 2-position can act as a "metabolic shield," preventing enzymatic hydroxylation at that position, which is a common metabolic pathway for aromatic rings. This can increase the in vivo half-life of a drug. [1]* Scaffold for Synthesis: The carboxylic acid is readily converted to amides, esters, or other bioisosteres to explore structure-activity relationships (SAR). The hydroxymethyl group can be oxidized to an aldehyde for reductive amination or converted to an ether or ester to probe different binding pockets.

-

Intermediate in API Synthesis: While specific public examples are proprietary, this scaffold is suitable for the synthesis of inhibitors for various enzyme classes (e.g., kinases, proteases) where a substituted benzoic acid moiety is known to be a key binding element.

Safety and Handling

As a laboratory chemical, 2-fluoro-5-(hydroxymethyl)benzoic acid requires careful handling. The following information is derived from its Safety Data Sheet (SDS). [5][7]

Table 3: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. [7]H319: Causes serious eye irritation. [7]H335: May cause respiratory irritation. [5][7] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [7][8]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including:

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [7]* Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [9]* Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice. [7]

Storage

-

Store in a cool, dry, and well-ventilated place. [8]* Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. [7]

Conclusion

2-Fluoro-5-(hydroxymethyl)benzoic acid stands as a prime example of a strategically designed chemical building block for modern drug discovery. Its trifunctional nature provides a rich platform for synthetic elaboration, enabling researchers to systematically investigate structure-activity relationships. By understanding its synthesis, properties, and safe handling requirements, scientists can effectively leverage this and similar fluorinated intermediates to engineer the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774491, 2-Fluoro-5-(hydroxymethyl)benzoic acid. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593637, 2-Fluoro-3-hydroxybenzoic acid. Retrieved from PubChem. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Tyger Scientific Inc. (n.d.). 2-Fluoro-3-hydroxy-benzoic acid - [91658-92-3]. Retrieved from Tyger Scientific. [Link]

-

Autechem. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from Autechem. [Link]

-

National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from PMC - NIH. [Link]

- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

-

Autechem. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from Autechem. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from the NIST WebBook. [Link]

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from MDPI. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from the NIST WebBook. [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-(hydroxymethyl)benzoic acid | 481075-38-1 [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to pharmacologically active compounds.[1] this compound is a valuable building block in this endeavor, possessing three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a fluorine atom—that allow for diverse synthetic transformations. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process.

Strategic Approach to Synthesis: A Two-Step Conversion

The most efficient and logical synthetic route to this compound commences with the commercially available starting material, 2-fluoro-3-methylbenzoic acid.[2][3][4] This approach involves a two-step transformation of the methyl group to a hydroxymethyl group via a benzylic bromination followed by hydrolysis. This strategy is predicated on the unique reactivity of the benzylic position, which is activated towards free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.[5]

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Benzylic Bromination of 2-Fluoro-3-methylbenzoic Acid

The initial step focuses on the selective bromination of the methyl group of 2-fluoro-3-methylbenzoic acid. The reagent of choice for this transformation is N-bromosuccinimide (NBS), a crystalline solid that provides a low, constant concentration of bromine radicals, thereby minimizing side reactions such as aromatic bromination.[5][6] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating.

The mechanism of this free-radical chain reaction is well-established and proceeds through three key stages: initiation, propagation, and termination. The propagation steps are crucial, involving the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical, which then reacts with molecular bromine to yield the desired product and another bromine radical to continue the chain.[5]

Experimental Protocol: Benzylic Bromination

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 2-Fluoro-3-methylbenzoic acid | 315-31-1 | C₈H₇FO₂ | 10.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 12.7 g | 1.1 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 0.5 g | 0.05 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-methylbenzoic acid (10.0 g), N-bromosuccinimide (12.7 g), and azobisisobutyronitrile (0.5 g).

-

Add carbon tetrachloride (200 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the solid residue with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzoic acid as a solid. This crude product can often be used in the next step without further purification.

Part 2: Hydrolysis of 2-Fluoro-3-(bromomethyl)benzoic Acid

The second and final step is the conversion of the bromomethyl group to a hydroxymethyl group via hydrolysis. This nucleophilic substitution reaction is typically carried out in the presence of water and a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid (HBr) generated during the reaction. The use of a biphasic solvent system or a co-solvent may be employed to enhance the solubility of the starting material.

Experimental Protocol: Hydrolysis

Materials:

| Reagent/Solvent | Molecular Formula | Amount |

| Crude 2-Fluoro-3-(bromomethyl)benzoic acid | C₈H₆BrFO₂ | From previous step |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 1.5 molar equivalents |

| Water (H₂O) | H₂O | 150 mL |

| Ethyl Acetate | C₄H₈O₂ | 100 mL |

| Hydrochloric Acid (HCl), 1 M | HCl | As needed |

Procedure:

-

To the crude 2-fluoro-3-(bromomethyl)benzoic acid in a round-bottom flask, add water (150 mL) and sodium bicarbonate (1.5 molar equivalents).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous solution to a pH of approximately 2 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product as a crystalline solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the CH₂ of the hydroxymethyl group, the OH of the hydroxymethyl group, and the OH of the carboxylic acid. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons, the CH₂ of the hydroxymethyl group, and the carbonyl carbon of the carboxylic acid. |

| Mass Spec. | Molecular ion peak corresponding to the mass of this compound. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically. Store in a cool place away from heat and light.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE. Consider substituting with a less toxic solvent if possible, although CCl₄ is classic for these reactions.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and efficient method for obtaining this valuable building block. By starting with the readily available 2-fluoro-3-methylbenzoic acid and employing a two-step sequence of benzylic bromination followed by hydrolysis, researchers can access this compound in good yield and purity. The detailed protocols and mechanistic explanations are intended to empower scientists in drug discovery and development with a robust synthetic tool for the creation of novel fluorinated molecules.

References

-

Wu, G. et al. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 8, 589. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-methylbenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

2-fluoro-3-(hydroxymethyl)benzoic acid chemical properties

An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzoic acid

Introduction

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a hydroxymethyl (alcohol) group, and a fluorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased bioavailability, and modulated binding affinity.[1][2][3][4] This guide provides a detailed overview of the chemical properties, reactivity, and potential applications of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Properties

The fundamental characteristics of a molecule are critical for its application in synthesis. The properties of this compound are dictated by the interplay of its three functional groups on the benzene ring.

| Property | Data | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₇FO₃ | [5] |

| Molecular Weight | 170.14 g/mol | [5] |

| CAS Number | 179687-87-9 | N/A (Inferred) |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available. For comparison, 2-fluoro-4-(hydroxymethyl)benzoic acid melts at 170-175 °C. | N/A |

Note: Specific experimental data for this exact isomer is limited. Properties are often inferred from structurally similar compounds.

Spectroscopic Profile for Structural Verification

For a scientist, unambiguous structural confirmation is paramount. While a dedicated experimental spectrum for this compound is not publicly available, a theoretical analysis based on fundamental principles of spectroscopy provides a reliable predictive framework for verification.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and acidic protons.

-

Aromatic Protons (Ar-H): Three signals in the range of δ 7.0-8.0 ppm. The protons will exhibit coupling to each other (JHH) and to the fluorine atom (JHF), resulting in complex splitting patterns (e.g., doublet of doublets, triplet of doublets).

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 2.0-5.0 ppm, which is exchangeable with D₂O.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically δ 10.0-13.0 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon spectrum will display eight unique signals corresponding to each carbon atom.

-

Carbonyl Carbon (-COOH): δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

-

Methylene Carbon (-CH₂OH): δ 60-65 ppm.

¹⁹F NMR Spectroscopy (Fluorine NMR)

A single resonance is expected, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups.

-

O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from 2500-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1200-1300 cm⁻¹.

-

C-O Stretch (Alcohol): An absorption around 1000-1100 cm⁻¹.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its utility as a synthetic intermediate.

Potential Synthetic Pathways

Caption: Plausible synthetic workflow for target compound.

Core Reactivity

The molecule possesses three distinct reactive centers, allowing for selective chemical transformations. This multi-functional nature is highly advantageous for building molecular complexity.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid: This group readily undergoes esterification with alcohols under acidic conditions or amide bond formation with amines using standard coupling reagents (e.g., DCC, EDC).

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or converted into an ether.

-

Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine and carboxyl groups can activate the ring for nucleophilic aromatic substitution (NAS) under specific conditions, although this is generally less facile than reactions at the other functional groups.

Applications in Research and Drug Development

Fluorinated benzoic acids are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluorine atom can block sites of metabolic oxidation, leading to a longer drug half-life.[1] Furthermore, its high electronegativity can modulate the pKa of the carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, potentially enhancing drug potency and selectivity.[3][4] This compound serves as a valuable scaffold for creating libraries of novel compounds for screening in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this isomer is not available, data from closely related analogs provides guidance.

-

Hazard Classification: Based on similar structures, this compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Handling & Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a synthetically versatile building block with significant potential in pharmaceutical research and development. Its trifunctional nature allows for diverse and selective chemical modifications, while the presence of a fluorine atom imparts desirable pharmacological properties. This guide provides the core technical knowledge required for scientists to effectively utilize this compound in their research endeavors, from structural verification to strategic application in complex molecule synthesis.

References

-

PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. [Link]

-

Supporting Information. [Link]

-

Autechaux, S. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2-Fluoro-3-methylbenzoic acid. [Link]

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Autechaux, S. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [Link]

-

Autechaux, S. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

-

National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

- Google Patents.

-

Autechaux, S. The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

-

Chemsrc. 2-Chloro-4-nitroaniline | CAS#:121-87-9. [Link]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

This guide provides a comprehensive overview of the physical properties of 2-fluoro-3-(hydroxymethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related isomers and foundational chemical principles to offer a robust predictive analysis and a comparative framework.

Introduction: Structural Significance and Rationale

This compound belongs to a class of substituted benzoic acids, which are pivotal scaffolds in medicinal chemistry and materials science. The unique arrangement of the fluoro, hydroxymethyl, and carboxylic acid functionalities on the benzene ring imparts specific electronic and steric properties that can significantly influence a molecule's biological activity, solubility, and other physicochemical characteristics. The fluorine atom, a bioisostere for a hydrogen atom, can modulate pKa, lipophilicity, and metabolic stability. The hydroxymethyl group offers a site for hydrogen bonding and potential further derivatization, while the carboxylic acid moiety provides a key acidic center and another hydrogen bonding site. Understanding the physical properties of this molecule is therefore crucial for its application in rational drug design and materials engineering.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in publicly available literature. To provide a meaningful analysis, the following table presents available data for closely related isomers. This comparative approach allows for informed estimations of the properties of the target compound.

| Property | This compound (Predicted) | 2-Fluoro-4-(hydroxymethyl)benzoic acid | 2-Fluoro-5-(hydroxymethyl)benzoic acid | 2-Fluoro-3-methylbenzoic acid |

| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₂ |

| Molecular Weight | 170.14 g/mol | 170.14 g/mol [1] | 170.14 g/mol [2] | 154.14 g/mol [3] |

| Melting Point (°C) | Data not available | 170-175[1] | Data not available | 114-116[4][5] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 258.4 (at 760 mmHg)[5] |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in water and non-polar solvents. | Data not available | Data not available | Soluble in methanol and acetone.[6] |

| pKa | Predicted to be between 3 and 4. | Data not available | Data not available | Data not available |

| Appearance | Predicted to be a white to off-white solid. | White solid.[7] | Solid.[8] | White powder.[9] |

Causality Behind Property Trends:

-

Melting Point: The melting point is influenced by the crystal lattice energy, which is determined by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The presence of both a carboxylic acid and a hydroxymethyl group allows for extensive hydrogen bonding. The position of these substituents affects the efficiency of crystal packing. For instance, the ortho positioning of the fluoro and carboxylic acid groups in the target compound may lead to intramolecular hydrogen bonding, which could potentially lower the melting point compared to isomers where intermolecular bonding is more dominant.

-

Solubility: The solubility is a balance between the molecule's ability to interact with the solvent and the energy required to break its own crystal lattice. The polar carboxylic acid and hydroxymethyl groups suggest solubility in polar solvents. The fluorine atom can slightly increase lipophilicity. The overall solubility in water is expected to be moderate, influenced by the competing effects of the polar functional groups and the aromatic ring.

-

pKa: The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents. The fluorine atom is electron-withdrawing, which generally increases the acidity (lowers the pKa) of the carboxylic acid. The ortho position of the fluorine atom in the target compound is expected to have a significant acid-strengthening effect due to both inductive and resonance effects.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will be complex due to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the carboxylic acid, the carbon of the hydroxymethyl group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, another O-H stretch from the hydroxymethyl group, a sharp C=O stretching peak for the carboxylic acid, and C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of water, carbon monoxide, and the carboxyl group.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the key physical properties discussed. These protocols are self-validating and grounded in established laboratory practices.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[11][12][13]

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of an organic compound in various solvents.[14][15][16][17][18]

Sources

- 1. 2-Fluoro-4-(hydroxymethyl)benzoic acid 97 214554-18-4 [sigmaaldrich.com]

- 2. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. echemi.com [echemi.com]

- 6. 2-Fluoro-3-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 7. Buy 2-fluoro-4-(hydroxymethyl)benzoic Acid | 214554-18-4 [smolecule.com]

- 8. 2-Fluoro-5-(hydroxymethyl)benzoic acid | 481075-38-1 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. geo.fu-berlin.de [geo.fu-berlin.de]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

2-fluoro-3-(hydroxymethyl)benzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-3-(hydroxymethyl)benzoic acid

Authored by a Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of this compound, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will move beyond a mere listing of techniques, instead focusing on the strategic integration of multi-modal analytical data to build a self-validating case for the compound's identity and purity. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically sound understanding of structure elucidation workflows.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, the intended product is often accompanied by isomers, byproducts, or unreacted starting materials. Assuming the correct structure has been synthesized without rigorous verification can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. The elucidation process is, therefore, not a formality but a critical scientific control.

This compound presents a compelling case study. It possesses several key structural features—a carboxylic acid, a benzyl alcohol, and a fluorine substituent on an aromatic ring—that are readily distinguishable by modern analytical techniques. The core challenge lies in confirming the precise regiochemistry of these substituents on the benzene ring. This guide will detail a systematic approach to confirm that the fluorine is at the 2-position, the carboxylic acid at the 1-position, and the hydroxymethyl group at the 3-position.

Proposed Synthetic Pathway: A Logical Starting Point

A plausible and efficient synthesis of this compound can be envisioned starting from 2-fluoro-3-methylbenzoic acid. This precursor is commercially available and provides the correct substitution pattern for the fluorine and the eventual carboxylic acid group.

Experimental Protocol: Radical Bromination and Hydrolysis

-

Initiation: 2-fluoro-3-methylbenzoic acid is dissolved in a suitable solvent like carbon tetrachloride (CCl₄).

-

Radical Bromination: N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is introduced. The mixture is heated under reflux, and the reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. This step selectively brominates the benzylic methyl group.

-

Hydrolysis: Once the bromination is complete, the intermediate 3-(bromomethyl)-2-fluorobenzoic acid is not isolated. Instead, the reaction mixture is subjected to hydrolysis using an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This nucleophilic substitution replaces the bromine with a hydroxyl group.

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted after acidification. Purification is typically achieved by recrystallization or column chromatography to yield the final product, this compound.

This synthetic route is logical, but its success and the definitive structure of the final product must be confirmed through the analytical methods detailed below.

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove a chemical structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: A typical workflow for synthesizing and elucidating a novel chemical structure.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental validation point. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Analysis: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Data is typically acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Expected Data and Interpretation

For this compound (C₈H₇FO₃), the expected data would be:

| Parameter | Expected Value |

| Chemical Formula | C₈H₇FO₃ |

| Exact Mass | 170.0379 u |

| Observed [M-H]⁻ Ion | m/z 169.0301 |

The observation of an ion with a mass-to-charge ratio that matches the expected deprotonated molecule to within a few parts per million (ppm) provides strong evidence for the correct elemental composition. This rules out many potential impurities and alternative structures with different formulas.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound should exhibit characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | ~3400-3200 | Broad peak |

| O-H (Carboxylic Acid) | ~3300-2500 | Very broad, often obscuring C-H stretches |

| C-H (Aromatic) | ~3100-3000 | Sharp, weak peaks |

| C=O (Carboxylic Acid) | ~1700-1680 | Strong, sharp peak |

| C=C (Aromatic) | ~1600-1450 | Multiple sharp peaks |

| C-O (Alcohol) | ~1250-1000 | Strong peak |

| C-F (Aryl Fluoride) | ~1300-1100 | Strong, characteristic peak |

The presence of these key bands provides confirmatory evidence for the major functional groups, corroborating the information derived from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms and their connectivity. For this compound, a suite of NMR experiments is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can exchange with the acidic protons of the -OH and -COOH groups, allowing them to be observed.

-

Analysis: A series of experiments are run on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C NMR

-

¹⁹F NMR

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation: A Step-by-Step Elucidation

-

¹H NMR - Proton Count and Environment: The ¹H NMR spectrum will show the number of different types of protons and their relative abundance. We expect to see:

-

A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

-

A triplet for the alcohol proton (-CH₂OH ), due to coupling with the adjacent CH₂ group.

-

Three distinct signals in the aromatic region (7-8 ppm) for the three aromatic protons.

-

A doublet for the benzylic protons (-CH₂ OH), due to coupling with the alcohol proton.

-

-

¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum will show all eight carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms it is attached to and those nearby (C-F coupling).

-

A signal for the carboxylic acid carbon (~165-170 ppm).

-

Six signals in the aromatic region (110-160 ppm), with the carbon directly attached to the fluorine showing a large ¹JCF coupling constant.

-

A signal for the benzylic carbon (~60-65 ppm).

-

-

2D Experiments - Connecting the Pieces: The 2D NMR experiments are crucial for confirming the regiochemistry.

Caption: Key 2D NMR correlations for confirming the structure of this compound.

-

COSY: This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the adjacent aromatic protons, and between the -CH₂- and -OH protons.

-

HSQC: This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC: This is the most critical experiment for determining the regiochemistry. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

A correlation from the benzylic protons (-CH₂ OH) to the two adjacent aromatic ipso-carbons (the one bearing the fluorine and the one bearing the carboxylic acid).

-

Correlations from the aromatic protons to nearby carbons, including the carboxylic acid carbon, which will definitively place the substituents relative to each other.

-

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous picture of the molecule's connectivity can be built, confirming the this compound structure over other possible isomers.

Conclusion: A Unified and Verified Structural Assignment

The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from multiple, complementary analytical techniques. Mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the key functional groups. Finally, a comprehensive suite of NMR experiments provides an unambiguous map of atomic connectivity and regiochemistry. This integrated, self-validating approach ensures the highest level of scientific rigor and is an essential component of any research or development program involving novel chemical entities.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. - [Link]

-

Introduction to NMR Spectroscopy. - [Link]

-

Mass Spectrometry. - [Link]

-

Infrared Spectroscopy. - [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. - [Link]

A Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-3-(hydroxymethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-3-(hydroxymethyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Due to the absence of a well-documented discovery and synthesis in publicly available literature, this paper proposes a novel and robust synthetic pathway, starting from commercially available 2-fluoro-3-methylbenzoic acid. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, offering detailed, step-by-step protocols for each transformation. Furthermore, it presents a thorough characterization of the target molecule, including predicted spectroscopic data, and discusses its potential applications in the pharmaceutical industry, grounded in the established roles of fluorinated benzoic acids. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Strategic Value of Fluorinated Benzoic Acids in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] These attributes often translate into improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target effects.[5]

Fluorinated benzoic acids, in particular, have emerged as indispensable intermediates in the synthesis of a wide range of pharmaceuticals.[1][3][4] The presence of both a carboxylic acid moiety, a versatile handle for further chemical modifications, and a fluorine atom on the aromatic ring provides a unique combination of functionalities that can be exploited in the design of novel therapeutics.

This guide focuses on this compound, a molecule that, while not extensively documented, holds considerable promise as a scaffold for new chemical entities. The ortho-fluoro substitution can influence the acidity of the carboxylic acid and participate in specific binding interactions, while the meta-hydroxymethyl group offers an additional site for derivatization. The lack of a readily available, detailed synthetic protocol for this compound necessitates the development of a logical and efficient synthetic strategy, which is the primary focus of this document.

Proposed Synthesis of this compound

The proposed synthetic route to this compound commences with the commercially available starting material, 2-fluoro-3-methylbenzoic acid. The key challenge lies in the selective oxidation of the benzylic methyl group to a hydroxymethyl group without over-oxidation to a carboxylic acid. The following three-step sequence is designed to achieve this transformation efficiently and with high selectivity.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 2-Fluoro-3-methylbenzoic Acid

Causality of Experimental Choice: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent unwanted side reactions at the acidic proton of the carboxylic acid during the subsequent free-radical bromination step. Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with methanol to form the methyl ester in a high-yielding and clean reaction.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-fluoro-3-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Benzylic Bromination of Methyl 2-fluoro-3-methylbenzoate

Causality of Experimental Choice: The conversion of the methyl group to a bromomethyl group is achieved via a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method is highly selective for the benzylic position and is a standard procedure for such transformations. Carbon tetrachloride is a common solvent for these reactions due to its inertness and ability to dissolve the reactants.

Experimental Protocol:

-

To a solution of methyl 2-fluoro-3-methylbenzoate (1.0 eq) in carbon tetrachloride (20 volumes), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (N₂) for 6-8 hours. The reaction can be initiated with a heat lamp if necessary.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)-2-fluorobenzoate. This product is often used directly in the next step due to its potential lachrymatory nature.

Step 3: Hydrolysis to this compound

Causality of Experimental Choice: The final step involves a one-pot hydrolysis of both the benzyl bromide and the methyl ester. An aqueous solution of sodium hydroxide is used to first effect the nucleophilic substitution of the bromide with a hydroxide ion, forming the hydroxymethyl group. The ester is simultaneously or subsequently hydrolyzed under these basic conditions. Acidification in the final workup step protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol:

-

Dissolve the crude methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 15 volumes).

-

Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

A white precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization and Physicochemical Properties

As this compound is not a widely cataloged compound, experimental data is scarce. The following table summarizes the predicted physicochemical and spectroscopic properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160-170 °C (estimated) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 5.4 (t, 1H, OH), 4.6 (d, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.0 (C=O), 160.0 (d, J=245 Hz, C-F), 135.0 (d, J=5 Hz, C-Ar), 130.0 (d, J=2 Hz, C-Ar), 125.0 (d, J=15 Hz, C-Ar), 120.0 (d, J=20 Hz, C-Ar), 115.0 (d, J=3 Hz, C-Ar), 60.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H stretch of COOH), 3300 (br, O-H stretch of CH₂OH), 1700 (s, C=O stretch), 1600, 1480 (C=C stretch), 1250 (C-F stretch) |

| Mass Spectrometry (EI) | m/z 170 (M⁺), 152 (M⁺ - H₂O), 124 (M⁺ - H₂O - CO) |

Potential Applications in Drug Development

The structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical agents.

Sources

biological activity of 2-fluoro-3-(hydroxymethyl)benzoic acid

An In-depth Technical Guide on the Biological Activity of 2-fluoro-3-(hydroxymethyl)benzoic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound. While direct experimental data on this specific molecule is limited in current literature, its structural features—a fluorinated benzoic acid scaffold with a hydroxymethyl substituent—suggest a rich pharmacological potential. By analyzing structure-activity relationships of analogous compounds, this document outlines hypothesized anti-inflammatory, antimicrobial, and cytotoxic activities. We provide detailed, field-proven experimental protocols for researchers to systematically investigate these properties, elucidate mechanisms of action, and evaluate the compound's therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.

Introduction and Chemical Profile